molecular formula C9H8Cl2F3NO B13670793 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride

Cat. No.: B13670793
M. Wt: 274.06 g/mol
InChI Key: SBZLKBTWCSLSFK-UHFFFAOYSA-N
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Description

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group, a chloro group, and an amino group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[2-trifluoromethylphenyl]ethanone Hydrochloride
  • 2-Amino-1-[4-chloro-phenyl]ethanone Hydrochloride
  • 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Uniqueness

2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H8Cl2F3NO

Molecular Weight

274.06 g/mol

IUPAC Name

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7ClF3NO.ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;/h1-3H,4,14H2;1H

InChI Key

SBZLKBTWCSLSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CN)Cl.Cl

Origin of Product

United States

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